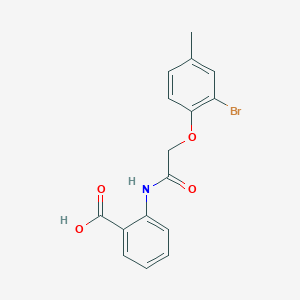

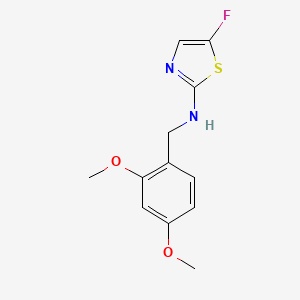

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine and related compounds often involves complex chemical reactions, including the formation of fluorescent derivatives when reacted with specific reagents. For instance, derivatives such as 4-(5',6'-Dimethoxybenzothiazolyl)benzoyl fluoride have been developed as highly sensitive and selective fluorescence derivatization reagents for aliphatic amines in high-performance liquid chromatography (HPLC) (Hara et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine has been the subject of detailed studies, including crystal structure determination by single-crystal X-ray diffraction. Such analyses reveal the intricacies of their molecular geometry and intermolecular interactions, which are crucial for understanding their reactivity and properties (叶姣 et al., 2015).

Chemical Reactions and Properties

Compounds within this category undergo various chemical reactions, highlighting their reactivity. For example, they can participate in fluorescence derivatization reactions, indicating their utility in sensitive detection methods for amines. The specific reactivity patterns of these compounds depend on their molecular structure, particularly the functional groups present (S. Hara et al., 1997).

Aplicaciones Científicas De Investigación

Application in Carbohydrate Chemistry

N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine has been used in carbohydrate chemistry, specifically as a protective group for 2-acetamido glycosyl donors. Kelly and Jensen (2001) demonstrated its use in synthesizing 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(2,4-dimethoxybenzylacetamido)-β-D-glucopyranose. This protective group facilitated higher yields in glycosylation reactions compared to unprotected glycosyl donors (Kelly & Jensen, 2001).

Use in Synthesis of Ceria Nanoparticles

Veranitisagul et al. (2011) explored the use of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine derivatives as ligands for rare earth metal ions, specifically cerium(III). This led to the successful preparation of single-phase ceria (CeO2) nanoparticles through the thermal decomposition of Ce(III)-benzoxazine dimer complexes (Veranitisagul et al., 2011).

Involvement in Pharmacological Studies

Although specific applications of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine in pharmacology were not found in the search results, derivatives of similar compounds have been studied for their pharmacological properties. Safonov (2018) investigated derivatives of 1,2,4-triazole, a structurally related compound, for their potential in pharmacological correction of fatigue (Safonov, 2018).

Role in Heterocyclic Chemistry

Wu and Yang (2009) discussed the synthesis of thiazoles, a class of compounds related to N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine, highlighting their significance in medicinal chemistry and natural products. They specifically mentioned the large-scale synthesis of 2-amino-5-fluorothiazole, a structurally similar compound, as a component of glucokinase inhibitors (Wu & Yang, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in medicinal chemistry and drug development . The presence of the fluorothiazol-2-amine group suggests that it might interact with biological targets that have affinity for this moiety.

Action Environment

The stability and efficacy of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The dimethoxybenzyl group in the compound might provide some stability against oxidising and reducing agents, as well as bases and nucleophiles .

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2S/c1-16-9-4-3-8(10(5-9)17-2)6-14-12-15-7-11(13)18-12/h3-5,7H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPVMLIIPGNCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=C(S2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)

![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)

![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)

![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)

![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)